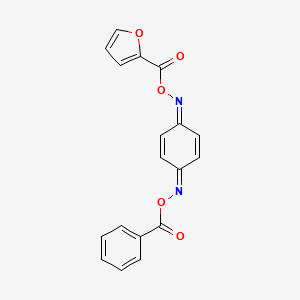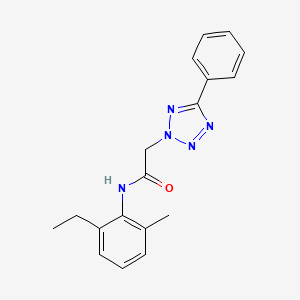![molecular formula C18H24ClNO2 B5586325 (2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride](/img/structure/B5586325.png)
(2-methoxyethyl){3-[(4-methylbenzyl)oxy]benzyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The research on related compounds, such as 4-methoxy-benzylidene and 3-methoxy-phenyl-amine derivatives, provides a foundation for understanding the chemical and physical properties, synthesis methods, and applications of benzylamine derivatives. These studies contribute to the broader field of organic chemistry and materials science by offering insights into novel compound synthesis and potential applications in various industries, including pharmaceuticals and materials engineering.
Synthesis Analysis
Synthesis methods for related compounds often involve single-step processes or specific reactions like catalytic hydrogenation and solvent-free condensation/reduction sequences. For instance, Choi et al. (2002) described synthesizing a nitrogen analog of stilbene through a single-step process, suggesting a simplified approach that might be applicable to similar compounds (Choi et al., 2002).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and computational studies, plays a crucial role in understanding the configuration and stability of benzylamine derivatives. For example, Butcher et al. (2007) explored the crystal packing and intramolecular interactions in a related compound, highlighting the importance of hydrogen bonding and dihedral angles in molecular stability (Butcher et al., 2007).
Chemical Reactions and Properties
Chemical reactions, such as oxidative debenzylation and reductive amination, are pivotal in modifying and synthesizing benzylamine derivatives. Yoo et al. (1990) discussed the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, providing insights into the reactivity and transformation of these compounds (Yoo et al., 1990).
Physical Properties Analysis
The physical properties, including crystal structure and hydrogen bonding patterns, are critical for understanding the behavior of benzylamine derivatives under various conditions. Studies like those by Butcher et al. (2007) offer detailed analyses of crystal packing and stabilization mechanisms, essential for predicting compound behavior (Butcher et al., 2007).
Chemical Properties Analysis
Investigating the chemical properties, including reactivity and functional group transformations, sheds light on the versatility and potential applications of benzylamine derivatives. For example, the selective deprotection studies by Horita et al. (1986) reveal the nuanced reactivity of different protecting groups, critical for synthetic strategies involving benzylamine derivatives (Horita et al., 1986).
Mecanismo De Acción
Propiedades
IUPAC Name |
2-methoxy-N-[[3-[(4-methylphenyl)methoxy]phenyl]methyl]ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2.ClH/c1-15-6-8-16(9-7-15)14-21-18-5-3-4-17(12-18)13-19-10-11-20-2;/h3-9,12,19H,10-11,13-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIQBZWIDPWRLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC(=C2)CNCCOC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-phenylacetamide](/img/structure/B5586249.png)




![1-(3-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5586289.png)
![N-[3-(4-morpholinyl)propyl][1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B5586303.png)
![2-(3-pyridinyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5586307.png)

![1-[(1-methyl-1H-imidazol-2-yl)methyl]-8-[5-(trifluoromethyl)-2-pyridinyl]-1,8-diazaspiro[4.5]decane](/img/structure/B5586313.png)

![9-oxo-7-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]thio}-8-azaspiro[4.5]dec-6-ene-6,10-dicarbonitrile](/img/structure/B5586328.png)
![methyl [(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5586334.png)
